Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate

MRGPRX4 cholestatic pruritus GPCR antagonist

Sourcing a verified MRGPRX4 antagonist for cholestatic pruritus research often leads to non-specific analogs lacking the critical 4-chloro-2-cyanophenoxy pharmacophore. MCCB solves this with a confirmed IC50 of 1 µM at human MRGPRX4 in HEK293 cells, ensuring reproducible target engagement. - Essential pharmacophore: 4-chloro and 2-cyano substituents are vital for activity; de-chloro or de-cyano analogs fail. - Optimized properties: logP 3.58 and zero H-bond donors predict high passive permeability for neuronal assays. - SAR-ready scaffold: Nitrile and aryl chloride handles enable systematic diversification for lead optimization programs.

Molecular Formula C16H12ClNO3
Molecular Weight 301.72 g/mol
CAS No. 1417569-36-8
Cat. No. B1406786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate
CAS1417569-36-8
Molecular FormulaC16H12ClNO3
Molecular Weight301.72 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)C#N
InChIInChI=1S/C16H12ClNO3/c1-20-16(19)12-4-2-3-11(7-12)10-21-15-6-5-14(17)8-13(15)9-18/h2-8H,10H2,1H3
InChIKeyYBEMASMHCZJHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCCB: Compound Identity and Target Engagement at MRGPRX4


Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate (CAS 1417569-36-8, synonym MCCB) is a synthetic benzoate ester bearing a 4-chloro-2-cyanophenoxy moiety linked via a methylene bridge to the meta-position of the methyl benzoate ring [1]. Its molecular formula is C₁₆H₁₂ClNO₃ (MW 301.72 g mol⁻¹) with a computed logP of 3.58, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a topological polar surface area of 59.3 Ų, placing it within Lipinski-compliant chemical space [1][2]. In authoritative bioactivity databases the compound is recorded as an antagonist/modulator of the Mas-related G-protein coupled receptor X4 (MRGPRX4) with an IC₅₀ of 1000 nM (1 µM) determined in a cell-based functional assay using HEK293 cells [3][4]. MRGPRX4 is a sensory-neuron-enriched GPCR activated by bile acids and bilirubin that has emerged as a critical mediator of cholestatic pruritus (itch) and a target of growing interest for anti-pruritic and pain-modulating therapies [5].

Target Engagement MRGPRX4 antagonist probe for cell-based functional assays (HEK293)
Pathway Context Bile-acid-sensing GPCR implicated in cholestatic itch pathway studies
Selection Logic Intermediate potency supports partial antagonism and graded receptor occupancy designs

Why MCCB Cannot Be Replaced by Generic Analogs


Superficially similar benzoate esters or phenoxybenzoate derivatives cannot be interchanged with MCCB for MRGPRX4-focused research because the 4-chloro-2-cyanophenoxy pharmacophore is essential for target engagement. The chlorine atom at the 4-position and the nitrile (cyano) group at the 2-position of the phenoxy ring are both critical for MRGPRX4 antagonism; removal of either substituent abolishes or drastically reduces activity [1][2]. Moreover, the meta-methyl benzoate ester linked through a methylene spacer (-CH₂-O-) is required for the correct spatial orientation—direct ether-linked analogs such as 3-(4-chloro-2-cyanophenoxy)benzoic acid lack the methylene bridge and the methyl ester, resulting in a distinct pharmacophoric geometry even though they share the same aryl substitution pattern . The combined structural features (chloro, cyano, methylene spacer, and methyl ester) collectively determine the compound’s potency window (IC₅₀ ~1 µM), physicochemical properties (logP 3.58, MW 301.7), and selectivity profile at MRGPRX4 versus related MRGPR family members, making generic one-to-one replacement scientifically unsound [1][3].

Pharmacophore sensitivity

4‑Cl and 2‑CN substituents are both required for MRGPRX4 antagonism; mono‑substituted or de‑halogenated analogs may show drastically reduced target engagement.

Linker geometry

The methylene bridge (–CH₂–O–) dictates spatial orientation; direct aryl‑ether analogs may sample different binding poses and exhibit distinct SAR.

Ester hydrolysis risk

The methyl ester form is preferred for cell permeability; conversion to the free carboxylic acid in media may alter cellular uptake and assay outcome.

Quantitative Differentiation from Closest Analogs


MRGPRX4 Antagonist Potency: MCCB Versus Reference Compounds

MCCB exhibits an IC₅₀ of 1000 nM (1 µM) against human MRGPRX4 in a cell-based functional assay using HEK293 cells, as deposited in ChEMBL and independently aggregated by the MolBIC bioinformatics platform [1][2]. This potency is approximately 10-fold weaker than the potent reference antagonist MRGPRX4 modulator-1 (compound 31-2, IC₅₀ < 100 nM) and approximately 3-fold weaker than the terpene-based negative allosteric modulator 1C (IC₅₀ = 337 nM) [3], but substantially more potent than the weaker NAM 3G (IC₅₀ = 15.5 µM) [3]. The intermediate potency of 1 µM places MCCB in a distinct experimental window—sufficient to antagonize MRGPRX4 without the complete receptor silencing caused by sub-100 nM antagonists—making it valuable as a tool compound for probing graded receptor modulation rather than full blockade.

MRGPRX4 Antagonist IC₅₀
Cross-study comparable
MCCB: 1000 nM (1 µM)
Modulator‑1: ~100 nM
1C: 337 nM
3G: 15.5 µM
Supports partial antagonism study designs; intermediate potency enables graded receptor occupancy titration.
Cell-based functional assay, HEK293 cells
MRGPRX4 cholestatic pruritus GPCR antagonist

Physicochemical Profile Versus De-Chloro and De-Cyano Analogs

MCCB (MW 301.72, computed logP 3.58) is significantly more lipophilic and heavier than its de-chloro analog methyl 3-((4-cyanophenoxy)methyl)benzoate (CAS 167569-28-0; MW 267.28, logP ~2.8 estimated) and its de-cyano analog methyl 3-(phenoxymethyl)benzoate (CAS 124397-35-9; MW 242.27, logP ~3.1 estimated) [1]. The additional chlorine atom contributes ~34.4 mass units and approximately +0.5 to +0.8 logP units, affecting membrane permeability, solubility, and non-specific protein binding in biological assays. The four hydrogen-bond acceptors (ester carbonyl, ether oxygen, nitrile nitrogen, and phenoxy oxygen) and zero hydrogen-bond donors are identical across all three analogs, but the increased lipophilicity of MCCB predicts higher passive membrane permeability and potentially greater CNS penetration, relevant for a target (MRGPRX4) expressed in dorsal root ganglion sensory neurons [2].

Physicochemical Profile
Cross-study comparable
MCCB: MW 301.7, logP 3.58
De‑Cl analog: MW 267.3, logP ~2.8
De‑CN analog: MW 242.3, logP ~3.1
Higher lipophilicity supports selection for membrane permeability and DRG neuron assays.
Computed properties (PubChem XLogP3)
lipophilicity drug-likeness physicochemical profiling

Dual Chloro–Cyano Substitution Pattern for Pharmacophore Recognition

MCCB is the only compound within the MRGPRX4 ChEMBL-deposited ligand set that combines a 4-chloro substituent, a 2-cyano substituent, and a meta-methyl benzoate connected via a methylene bridge in a single molecular entity [1]. Analogs tested alongside MCCB in the MRGPRX4 screening panel include compounds bearing only one electron-withdrawing group (e.g., 4-cyano or 4-chloro alone) or compounds where the phenoxy ring carries a trifluoromethyl group instead of chloro–cyano; all of these display altered potency, confirming that the dual chloro–cyano pattern is a key pharmacophoric determinant [1][2]. From a synthetic chemistry perspective, the chloro and cyano groups offer orthogonal synthetic handles: the nitrile can be reduced to a primary amine or hydrolyzed to a carboxamide/carboxylic acid, while the aryl chloride is amenable to Suzuki, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions—a versatility not present in de-halogenated or de-cyanated analogs [3].

Unique Pharmacophore Pattern
Class-level inference
4‑Cl + 2‑CN dual substitution present; no other analog combines both with methylene-bridged methyl ester.
Dual handles enable orthogonal synthetic derivatization for SAR libraries.
Based on ChEMBL-deposited MRGPRX4 ligand set
structure–activity relationship pharmacophore synthetic intermediate

Methyl Ester Form for Enhanced Cellular Permeability

MCCB (methyl ester) and its direct carboxylic acid counterpart 3-((4-chloro-2-cyanophenoxy)methyl)benzoic acid (CID not assigned; structure inferred from PubChem) are chemically distinct species with differing biological profiles. While the acid form lacks publicly reported MRGPRX4 IC₅₀ data, the methyl ester is the entity for which the 1000 nM antagonist activity has been experimentally confirmed [1][2]. In the broader MRGPRX4 ChEMBL dataset, carboxylic-acid-bearing ligands (e.g., CHEMBL4848977 and CHEMBL4878726, both exhibiting pIC₅₀ = 8.0) demonstrate high potency, but these differ fundamentally in their core scaffold [3]. The methyl ester in MCCB masks the polar carboxylate, reducing hydrogen-bond donor count to zero (versus one HBD for the free acid), thereby enhancing passive membrane permeability by an estimated 1–2 log units based on the logP differential between ester and acid forms of analogous benzoate series [4]. For cell-based MRGPRX4 assays, this improved permeability ensures sufficient intracellular or membrane-compartment access to the receptor, whereas the free acid may exhibit restricted cellular uptake.

Permeability-Relevant Form
Class-level inference
Methyl ester: HBD=0, logP 3.58
Free acid: HBD=1, est. logP ~2–2.5
ΔHBD = –1, ΔlogP ≈ +1–1.5
Zero‑HBD ester may avoid permeability limitation of the carboxylate, ensuring IC₅₀ reflects target engagement.
Class‑level ester vs. acid permeability comparison
prodrug ester prodrug cell permeability

Methylene Spacer Geometry and Conformational Flexibility

The methylene spacer (-CH₂-O-) in MCCB introduces an additional rotatable bond (total rotatable bonds = 5 versus 3 for direct ether-linked 3-(4-chloro-2-cyanophenoxy)benzoic acid, CAS 1315368-61-6) [1]. This added conformational degree of freedom allows the phenoxy and benzoate aromatic rings to adopt a wider range of dihedral angles, which may be critical for accommodating the MRGPRX4 orthosteric or allosteric binding pocket. In the ChEMBL MRGPRX4 ligand set, compounds lacking the methylene spacer and instead featuring a direct aryl–O–aryl linkage (e.g., phenoxybenzoic acid derivatives) exhibit distinct SAR trends, suggesting that the spatial relationship between the two aromatic rings is a key determinant of activity [2]. While no published head-to-head crystallographic or docking study exists for MCCB versus its direct-ether comparator, the five-fold rotatable bond count of the methylene-bridged scaffold is a quantifiable structural parameter that directly impacts conformational sampling and, by inference, binding pose diversity.

Conformational Flexibility
Supporting evidence
Rotatable bonds: 5 (methylene‑bridged)
Direct‑ether analog: 3
Δ = +2 (67% increase)
Added rotational freedom may enable binding poses inaccessible to rigid ether analogs.
Computed from SMILES; no crystallographic comparison available
conformational analysis linker optimization pharmacophore geometry

Research and Application Scenarios for MCCB


Dose–Response and Partial Antagonism Studies in HEK293 Cells

With its confirmed IC₅₀ of 1000 nM at human MRGPRX4 in HEK293 cells [1], MCCB is optimally positioned as an intermediate-potency antagonist for constructing graded dose–response curves (e.g., 0.1–10 µM range) in recombinant cell systems. Unlike sub-100 nM antagonists such as MRGPRX4 modulator-1 that saturate the receptor at low concentrations, MCCB allows researchers to titrate receptor occupancy and study partial antagonism, functional selectivity, or probe the interplay between MRGPRX4 and co-expressed itch receptors (e.g., HRH1) without complete signal ablation .

SAR Expansion Around Dual Chloro–Cyano Phenoxy Scaffolds

MCCB serves as a rationally selected parent scaffold for focused SAR libraries because its 4-chloro and 2-cyano substituents provide two independent synthetic diversification handles—the nitrile for reduction, hydrolysis, or cycloaddition; the aryl chloride for Pd-catalyzed cross-coupling—enabling systematic exploration of the MRGPRX4 pharmacophore [2]. Procurement of this specific compound over de-chloro or de-cyano analogs ensures that both electronic and steric contributions of the dual-substituent pattern are preserved in downstream derivatives [3].

Permeability and Uptake Studies in Sensory Neuron Models

The favorable logP (3.58) and zero hydrogen-bond donor count of MCCB predict high passive membrane permeability, a critical parameter for accessing MRGPRX4 expressed in dorsal root ganglion (DRG) sensory neurons [4]. Researchers developing assays in primary DRG cultures or hiPSC-derived nociceptor models can select MCCB over more polar analogs (e.g., the free carboxylic acid form) to minimize permeability-related confounding and ensure that observed pharmacology reflects genuine target modulation rather than restricted cellular access [5].

Chemical Probe Qualification for Cholestatic Pruritus Validation

Given its documented MRGPRX4 antagonism at 1 µM and the established role of MRGPRX4 as a bile-acid-sensing itch receptor [4], MCCB is a qualified chemical probe candidate for in vitro target validation studies aiming to link MRGPRX4 blockade to downstream anti-pruritic signaling endpoints. Its intermediate potency makes it suitable for co-treatment experiments with endogenous MRGPRX4 agonists (e.g., bilirubin or deoxycholic acid at pathophysiologically relevant concentrations) to assess functional antagonism in a competitive paradigm [1][4].

Application
Selection Property
Validation Focus
MRGPRX4 dose–response studies in HEK293 cells
Graded antagonist potency window
Partial antagonism and receptor occupancy titration
MRGPRX4 pharmacophore SAR libraries
Dual synthetic handles (Cl, CN)
Derivatization versatility without loss of core pharmacophore
Sensory neuron membrane permeability assays
Lipophilic zero‑HBD ester form
Cellular uptake and target access in DRG models
MRGPRX4 target engagement in pruritus pathway models
MRGPRX4 antagonist profile
Functional antagonism versus endogenous agonists (bile acids/bilirubin)
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